Magnesium tert-butoxide

Catalog No.
S785764
CAS No.
32149-57-8
M.F
C4H10MgO
M. Wt
98.43 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium tert-butoxide

CAS Number

32149-57-8

Product Name

Magnesium tert-butoxide

IUPAC Name

magnesium;2-methylpropan-2-olate

Molecular Formula

C4H10MgO

Molecular Weight

98.43 g/mol

InChI

InChI=1S/C4H10O.Mg/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

YJEURMNULDBJRQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2]

Canonical SMILES

CC(C)(C)O.[Mg]

Catalyst for Organic Reactions:

Magnesium tert-butoxide excels as a catalyst for various organic reactions due to its strong basic and nucleophilic properties. Its unique ability to deprotonate various organic functional groups, such as C-H bonds, makes it a valuable tool for researchers. Some notable examples include:

  • Aldol condensations: These reactions involve the formation of carbon-carbon bonds between carbonyl compounds. Magnesium tert-butoxide efficiently deprotonates the α-carbon of the enolate acceptor, facilitating the subsequent aldol addition step .
  • Ring-opening polymerizations: This technique involves the initiation of polymerization through the cleavage of a cyclic monomer. Magnesium tert-butoxide can effectively initiate the ring-opening polymerization of various cyclic ethers and lactones .
  • Hydrolysis reactions: Magnesium tert-butoxide can act as a catalyst for the hydrolysis of various functional groups, such as esters and amides. This allows for the controlled cleavage of these bonds under mild reaction conditions .

Synthesis of Organometallic Reagents:

Magnesium tert-butoxide plays a crucial role in the synthesis of various organometallic reagents, which are essential intermediates in numerous organic reactions. These reagents often possess unique reactivity profiles that cannot be achieved with conventional methods. Here are some examples:

  • Grignard reagents: These highly reactive organomagnesium compounds are formed by the reaction of magnesium tert-butoxide with organic halides. Grignard reagents are widely used for carbon-carbon bond formation reactions .
  • Acylated magnesium compounds: These reagents are prepared by the reaction of magnesium tert-butoxide with carboxylic acid derivatives. They find applications in various synthetic transformations, including aldol reactions and Claisen condensations .

Pharmaceutical Intermediate:

Magnesium tert-butoxide has found specific applications as a key intermediate in the synthesis of certain pharmaceutical drugs. Notably, it plays a crucial role in the production of tenofovir, an antiviral medication used in the treatment of HIV/AIDS .

Material Science Research:

Emerging research has explored the potential of magnesium tert-butoxide in material science applications. Its ability to act as a precursor to magnesium oxide and other magnesium-based materials holds promise for the development of novel functional materials with applications in catalysis, energy storage, and electronics .

  • Origin: Magnesium tert-butoxide can be synthesized from the reaction of magnesium metal with tert-butanol (t-BuOH) [].
  • Significance: This compound is a valuable reagent in organic chemistry, particularly for deprotonation reactions due to its strong basicity.

Molecular Structure Analysis

  • Key features: Mg(Ot-Bu)2 is a dimeric compound, meaning it consists of two Mg(Ot-Bu) units linked together by an oxygen bridge. Each Mg atom is bonded to two tert-butoxide (Ot-Bu) groups, which have the formula (CH3)3CO. The structure can be described as a distorted tetrahedron around the magnesium center [].
  • Notable aspects: The steric bulk of the tert-butoxide groups hinders the approach of other molecules to the magnesium center, making it a hindered base. This characteristic can be advantageous in certain reactions [].

Chemical Reactions Analysis

  • Synthesis: As mentioned earlier, Mg(Ot-Bu)2 can be prepared by reacting magnesium metal with tert-butanol under an inert atmosphere [].
Mg + 2t-BuOH → Mg(Ot-Bu)2 + H2
  • Decomposition: Magnesium tert-butoxide is moisture sensitive and decomposes upon contact with water to form magnesium hydroxide and tert-butanol.
Mg(Ot-Bu)2 + 2H2O → Mg(OH)2 + 2t-BuOH
  • Other relevant reactions: Mg(Ot-Bu)2 is a strong base and can deprotonate a wide variety of organic compounds. For instance, it can deprotonate terminal alkynes to generate acetylide anions useful in further organic synthesis [].

Physical and Chemical Properties

  • Melting point: 128-130 °C []
  • Boiling point: Decomposes before boiling
  • Solubility: Soluble in organic solvents like diethyl ether and tetrahydrofuran. Reacts with water.
  • Stability: Air and moisture sensitive.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

98.0582066 g/mol

Monoisotopic Mass

98.0582066 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (62.32%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (37.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (37.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (37.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (37.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

32149-57-8

Dates

Modify: 2023-08-15

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